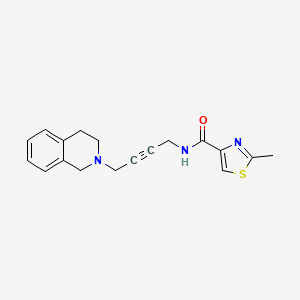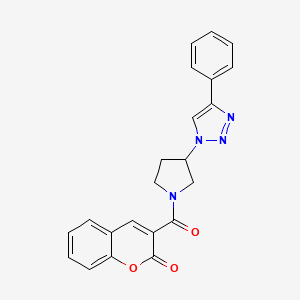
methyl 4-(2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfinyl)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a methoxyphenyl group, an imidazol group, a sulfinyl group, and an acetamido group. These groups are common in many pharmaceuticals and could potentially have various biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the imidazole ring, the introduction of the sulfinyl group, and the coupling of these groups with the methoxyphenyl and acetamido moieties. The exact methods would depend on the specific reactions involved .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole ring and the sulfinyl group could potentially result in interesting structural features, such as hydrogen bonding or aromatic stacking interactions .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The imidazole ring, for example, is a common participant in nucleophilic substitution reactions. The sulfinyl group could potentially be oxidized to a sulfonyl group, and the acetamido group could undergo various transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the polar sulfinyl and acetamido groups could increase its solubility in water .Scientific Research Applications
Synthesis and Chemical Reactivity
- The research on imidazolinones showcases the synthetic versatility of compounds with similar structural motifs, highlighting methodologies for generating sulfur-containing nucleophilic reagents and exploring the reactivity of such compounds in nucleophilic substitution reactions (S. I. Zav’yalov, L. Kulikova, O. V. Dorofeeva, 1989).
Corrosion Inhibition
- Benzimidazole derivatives, structurally related to the given compound, have been studied for their corrosion inhibition properties, demonstrating the potential application of similar compounds in protecting metals against corrosion in acidic environments (P. Ammal, M. Prajila, A. Joseph, 2018).
Medicinal Chemistry Synthesis
- The synthesis of oxindole derivatives, involving palladium-catalyzed C-H functionalization, indicates the role of similar compounds in the development of medicinal chemistry, particularly as enzyme inhibitors or potential pharmaceuticals (J. Magano, E. Kiser, Russell James Shine, Michael H. Chen, 2014).
Cardiotonic and Vasodilator Activities
- Research on compounds with methoxyl and sulfinyl groups highlights their application in developing cardiotonics with inotropic and vasodilator activities, showcasing the potential therapeutic uses of similar structures (D. Kau, J. Krushinski, D. Robertson, 1985).
Liquid Crystalline Properties
- Studies on Schiff base-ester linkage compounds involving naphthalene ring systems reveal their liquid crystalline properties, which could be relevant for materials science applications, such as in display technologies or sensors (B.T. Thaker, N.J. Chothani, Y.T. Dhimmar, B. S. Patel, D. Solanki, N. B. Patel, J.B. Kanojiya, R. Tandel, 2012).
Safety and Hazards
Properties
IUPAC Name |
methyl 4-[[2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfinylacetyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c1-24-18(14-6-10-17(28-2)11-7-14)12-22-21(24)30(27)13-19(25)23-16-8-4-15(5-9-16)20(26)29-3/h4-12H,13H2,1-3H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNLIVPZKVIOSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1S(=O)CC(=O)NC2=CC=C(C=C2)C(=O)OC)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2385418.png)
![N-(2,4-dimethoxyphenyl)-2-(6-isobutyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2385419.png)



![3-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)benzonitrile oxalate](/img/structure/B2385426.png)

![1-[4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-5-yl]ethanone](/img/structure/B2385430.png)


![(E)-methyl 2-(2-((1,4-dimethyl-1H-pyrazole-3-carbonyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2385436.png)
![2-[3-(3,5-Dichloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2385437.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2385440.png)

